1-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)-3,3-dimethylthiourea
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Overview
Description
1-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)-3,3-dimethylthiourea is a complex organic compound characterized by the presence of a trifluoromethyl group, a pyridine ring, and a thiourea moiety
Preparation Methods
The synthesis of 1-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)-3,3-dimethylthiourea typically involves multiple steps, starting with the preparation of the key intermediate, 3-chloro-5-(trifluoromethyl)pyridine. This intermediate can be synthesized through the direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring .
The subsequent steps involve the introduction of the sulfanyl group and the coupling with 4-aminophenyl-3,3-dimethylthiourea under controlled reaction conditions. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)-3,3-dimethylthiourea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)-3,3-dimethylthiourea has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)-3,3-dimethylthiourea involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to inhibit certain enzymes or receptors, leading to alterations in cellular processes. For example, it may act as an inhibitor of specific kinases or proteases, thereby modulating signal transduction pathways involved in inflammation or cell proliferation .
Comparison with Similar Compounds
1-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)-3,3-dimethylthiourea can be compared with other similar compounds, such as:
3-chloro-5-(trifluoromethyl)pyridine: A key intermediate in the synthesis of the target compound, known for its use in agrochemical and pharmaceutical applications.
4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)benzamide: Another compound with similar structural features, used in medicinal chemistry for its potential therapeutic effects.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]-1,1-dimethylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClF3N3S2/c1-22(2)14(23)21-10-3-5-11(6-4-10)24-13-12(16)7-9(8-20-13)15(17,18)19/h3-8H,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNQAXFUMAQWJKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)NC1=CC=C(C=C1)SC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClF3N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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